
N-((2,4-dimethylphenyl)sulfonyl)-2-(m-tolyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2,4-dimethylphenyl)sulfonyl)-2-(m-tolyloxy)acetamide, also known as DMTS, is an organic compound that has gained attention in scientific research due to its potential applications in the field of medicine. DMTS is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of N-((2,4-dimethylphenyl)sulfonyl)-2-(m-tolyloxy)acetamide is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in the body. For example, this compound has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. Additionally, this compound has been shown to modulate the activity of certain ion channels in the body, which can affect the function of various organs and tissues.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant properties. Additionally, this compound has been shown to modulate the activity of certain ion channels in the body, which can affect the function of various organs and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-((2,4-dimethylphenyl)sulfonyl)-2-(m-tolyloxy)acetamide in lab experiments is that it is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, this compound has been shown to have a variety of biochemical and physiological effects, making it a versatile tool for investigating various biological processes.
One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, this compound has not been extensively studied in vivo, so its potential effects on living organisms are not well characterized.
Orientations Futures
There are several potential future directions for research on N-((2,4-dimethylphenyl)sulfonyl)-2-(m-tolyloxy)acetamide. One area of interest is the development of this compound-based therapeutics for the treatment of cancer and other diseases. Additionally, further investigation into the mechanism of action of this compound could provide insights into the underlying biology of various physiological processes. Finally, more research is needed to determine the safety and efficacy of this compound in vivo, which could pave the way for its use in clinical applications.
Méthodes De Synthèse
N-((2,4-dimethylphenyl)sulfonyl)-2-(m-tolyloxy)acetamide can be synthesized using a multi-step process that involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with potassium tert-butoxide, followed by the addition of m-tolyloxyacetic acid. The resulting product is then purified using column chromatography to yield pure this compound.
Applications De Recherche Scientifique
N-((2,4-dimethylphenyl)sulfonyl)-2-(m-tolyloxy)acetamide has been studied for its potential use as a therapeutic agent in the treatment of various diseases. One study found that this compound was able to inhibit the growth of cancer cells in vitro, suggesting that it may have anti-cancer properties. Another study showed that this compound was able to reduce inflammation in a mouse model of rheumatoid arthritis, indicating that it may have anti-inflammatory effects as well.
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)sulfonyl-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-12-5-4-6-15(10-12)22-11-17(19)18-23(20,21)16-8-7-13(2)9-14(16)3/h4-10H,11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVSDMHSMPAWJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NS(=O)(=O)C2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 7-methyl-2-((4-nitrobenzyl)thio)-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2557645.png)
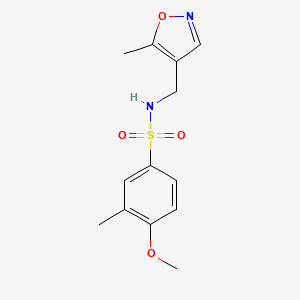
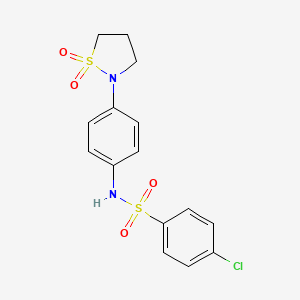
![3-(1-(1H-indole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2557649.png)
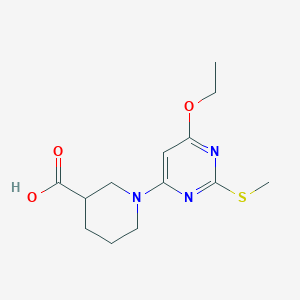
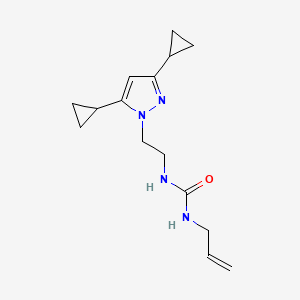
![2-cyano-N'-[(4-methylphenyl)sulfonyl]acetohydrazide](/img/structure/B2557657.png)


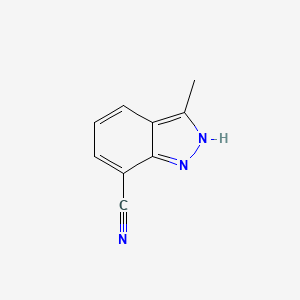
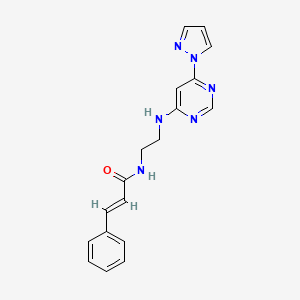
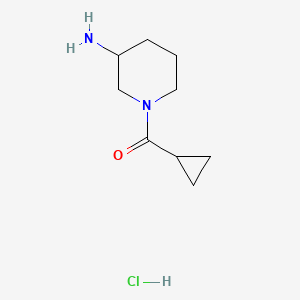
![2-[[4-(4-Methoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2557665.png)
